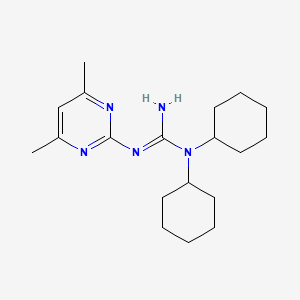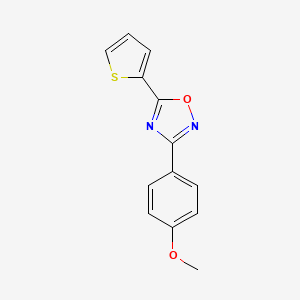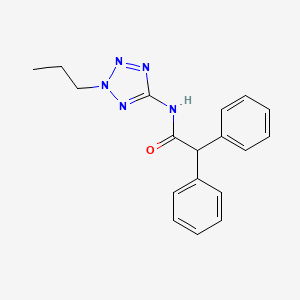![molecular formula C16H13N5O2S B5721536 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)
6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been extensively studied for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the disruption of cell division and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depend on the specific disease or condition being targeted. For example, in cancer cells, it induces apoptosis, inhibits angiogenesis, and suppresses metastasis. In diabetic patients, it lowers blood glucose levels by increasing insulin sensitivity and improving glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the compound's pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.
3. Evaluation of its potential as a lead compound for the development of new drugs for various diseases.
4. Exploration of its mechanism of action at the molecular level to identify new targets for drug discovery.
5. Investigation of its potential in combination therapy with other drugs to enhance its efficacy and reduce toxicity.
6. Development of novel drug delivery systems to improve its solubility and stability.
Conclusion:
In conclusion, 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with significant potential for therapeutic applications. Its diverse pharmacological activities and low toxicity make it an attractive candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential in various diseases.
Méthodes De Synthèse
The synthesis of 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,6-dimethoxyaniline, thiosemicarbazide, and pyridine-3-carboxaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The resulting product is purified using column chromatography to obtain the desired compound in high yield and purity.
Applications De Recherche Scientifique
The 6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anti-cancer, anti-inflammatory, anti-microbial, anti-tubercular, and anti-diabetic activities.
Propriétés
IUPAC Name |
6-(2,6-dimethoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-22-11-6-3-7-12(23-2)13(11)15-20-21-14(18-19-16(21)24-15)10-5-4-8-17-9-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBXJBAHUVTITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethoxyphenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)


![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)


![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)
![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)
